molecular formula C7H3ClN2O3 B1599124 4-Chloro-2-nitrophenyl isocyanate CAS No. 28162-63-2

4-Chloro-2-nitrophenyl isocyanate

Cat. No.: B1599124
CAS No.: 28162-63-2
M. Wt: 198.56 g/mol
InChI Key: YGIAUMJEBFXUDO-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenyl isocyanate (4-Cl-2-NPIC) is an organic compound commonly used in laboratory experiments. It is a colorless, crystalline solid that has a melting point of 135-136°C and a boiling point of 310°C. It is a versatile reagent that has a wide range of applications in organic synthesis, including the synthesis of polymers and other materials. 4-Cl-2-NPIC is also used in the production of pharmaceuticals and other compounds.

Scientific Research Applications

Biphasic Method for Carbamate Preparation

4-Chloro-2-nitrophenyl isocyanate is useful in synthetic chemistry, particularly in the preparation of carbamate compounds. A study demonstrated an efficient biphasic method for preparing 4-nitrophenyl N-methylcarbamate and other N-alkylcarbamate analogs using 4-nitrophenyl chloroformate, highlighting 4-nitrophenyl N-methylcarbamate as a safer alternative to highly toxic methyl isocyanate (Peterson, Houguang, & Ke, 2006).

Synthesis of Blocked Polyisocyanates

Phenols with electron withdrawing substituents, such as 4-Chloro-2-nitrophenyl, serve as effective blocking agents for isocyanates. This property is leveraged in the synthesis of blocked polyisocyanates, which are used for producing heat-cured polyurethane products. Research on the kinetics and temperatures involved in the blocking and deblocking of these compounds has contributed to advancements in polymer chemistry (Kalaimani, Ali, & Nasar, 2016).

Vibration and DFT Analysis

Vibrational spectra of isocyanate compounds, including 4-methyl-2-nitrophenyl isocyanate, provide valuable insights into their structural and electronic properties. Such analyses are crucial in understanding the physical and chemical behavior of these molecules, aiding in the development of new materials and chemicals (Tonannavar, Prasannakumar, Savanur, & Yenagi, 2012).

Applications in Polymer Synthesis

This compound derivatives are utilized in the synthesis of N-aryl-N′-pyridyl ureas. These compounds have been shown to be effective initiators for the polymerization of various epoxides, important in the field of polymer science (Makiuchi, Sudo, & Endo, 2015).

Role in Decontamination Studies

The compound has also been studied for its role in environmental applications. For instance, research has been conducted on the decontamination of chloro-2-nitrophenol (related to this compound) from aqueous solutions using graphene, indicating its relevance in environmental cleanup and waste treatment processes (Mehrizad & Gharbani, 2014).

Synthesis of DNA Adducts for Biomonitoring

In the field of toxicology, derivatives of this compound have been used to study the formation of DNAadducts, which are critical for biomonitoring exposure to hazardous substances. This research contributes to understanding the interaction between these compounds and biological systems, aiding in the assessment of occupational and environmental health risks (Beyerbach, Farmer, & Sabbioni, 2006).

Insights from Spectroscopy

Spectroscopic studies of isocyanate compounds, including those related to this compound, provide crucial information about their electronic structure and bonding characteristics. These insights are valuable in material science, especially in the development of new materials with specific electronic properties (Wenlong, 2007).

Monitoring Airborne Isocyanates

Research has also focused on developing methods for monitoring airborne isocyanates, crucial for ensuring safe working environments in industries that use these compounds. Techniques involving derivatives of this compound help in detecting and measuring the concentration of isocyanates in the air (Vogel & Karst, 2002).

Properties

IUPAC Name

4-chloro-1-isocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIAUMJEBFXUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401187
Record name 4-Chloro-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28162-63-2
Record name 4-Chloro-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-nitrophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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